molecular formula C18H27ClN2 B14742355 N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine CAS No. 5529-46-4

N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine

Cat. No.: B14742355
CAS No.: 5529-46-4
M. Wt: 306.9 g/mol
InChI Key: KXAAJVGOGMNFFA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a 4-chlorophenyl group and a 3-methylcyclohexyl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The 4-chlorophenyl group and the 3-methylcyclohexyl group are introduced through substitution reactions. These reactions often require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(2-methylcyclohexyl)piperidin-4-amine
  • N-(4-chlorophenyl)-1-(4-methylcyclohexyl)piperidin-4-amine
  • N-(4-bromophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine

Uniqueness

N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the 3-methylcyclohexyl group provides distinct steric and electronic properties that differentiate it from similar compounds.

Properties

CAS No.

5529-46-4

Molecular Formula

C18H27ClN2

Molecular Weight

306.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine

InChI

InChI=1S/C18H27ClN2/c1-14-3-2-4-18(13-14)21-11-9-17(10-12-21)20-16-7-5-15(19)6-8-16/h5-8,14,17-18,20H,2-4,9-13H2,1H3

InChI Key

KXAAJVGOGMNFFA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCC(CC2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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